Megosin
Description
Chemical Structure and Classification Megosin (sodium salt of bis-2,2’{[(7,7’,8,8’-tetrahydro-1,1’,6,6’-tetrahydroxy-5,5’-diazopropyl-3,3’-dimethyl-7,7’-dioxo)-2,2’-binaphthyl]-8,8’-methyleniminoethane}) is a gossypol derivative synthesized by modifying the polyphenol structure of gossypol, a natural compound extracted from cotton seeds (Fig. 1C) . It is classified as a low-molecular-weight interferon inducer, alongside compounds like tilorone and mefenamic acid, and is distinct from high-molecular-weight interferon inducers such as poludanum .
Properties
CAS No. |
72432-85-0 |
|---|---|
Molecular Formula |
C34H40N2Na2O14S2+2 |
Molecular Weight |
810.8 g/mol |
IUPAC Name |
disodium;2-[[2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-(2-sulfooxyethyliminomethyl)naphthalen-2-yl]naphthalen-1-yl]methylideneamino]ethyl hydrogen sulfate |
InChI |
InChI=1S/C34H40N2O14S2.2Na/c1-15(2)23-19-11-17(5)25(31(39)27(19)21(29(37)33(23)41)13-35-7-9-49-51(43,44)45)26-18(6)12-20-24(16(3)4)34(42)30(38)22(28(20)32(26)40)14-36-8-10-50-52(46,47)48;;/h11-16,37-42H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48);;/q;2*+1 |
InChI Key |
AGCNKBJJENVFSR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCOS(=O)(=O)O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCOS(=O)(=O)O)O)O)C(C)C)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCOS(=O)(=O)O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCOS(=O)(=O)O)O)O)C(C)C)O)O.[Na+].[Na+] |
Synonyms |
gossypol BAES gossypol beta-aminoethyl sodium sulfate megasin megosin megosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanisms of Action
- Interferon Induction : Megosin stimulates interferon production, enhancing antiviral immune responses. It is specifically used for viral skin diseases, unlike tilorone, which has broader applications (e.g., hepatitis, tuberculosis) .
- Membrane Interaction : this compound reduces phospholipid membrane fluidity by integrating into lipid bilayers, as demonstrated via fluorescence anisotropy studies with the DPH probe .
- Antioxidant Activity : When conjugated with N-polyvinylpyrrolidone (PVP) to form rometin, this compound exhibits trolox-equivalent antioxidant activity, scavenging ABTS⁺ and DPPH radicals and mitigating lipid peroxidation in rat liver mitochondria .
Gossypol Derivatives
This compound belongs to a family of gossypol derivatives with modified pharmacological properties. Key comparisons include:
Key Findings :
- This compound and MGS-1 exhibit deeper integration into lipid bilayers compared to PVP-complexed derivatives (rometin, MGS-2), as shown by differential scanning calorimetry (DSC) .
- Rometin’s water solubility and antioxidant efficacy make it superior for systemic applications, whereas this compound’s membrane-stabilizing properties favor topical use .
Interferon Inducers
Key Findings :
- Unlike tilorone, this compound lacks systemic toxicity and is safer for localized applications .
- Poludanum’s high molecular weight limits its use to injectable formulations, whereas this compound’s low weight allows oral and topical administration .
Anti-Inflammatory Agents
In rat colitis models, this compound (40 mg/kg) reduced ulcer area by 58% compared to sulfasalazine (45%), with superior suppression of necrosis and inflammatory infiltration .
| Parameter | This compound (40 mg/kg) | Sulfasalazine (40 mg/kg) |
|---|---|---|
| Ulcer area reduction | 58% | 45% |
| Mucosal regeneration | Rapid | Moderate |
| Edema suppression | Significant | Partial |
Antioxidants
This compound-PVP (rometin) demonstrates antioxidant activity comparable to trolox, a synthetic vitamin E analog:
| Assay | Rometin Activity (% of Trolox) | Evidence |
|---|---|---|
| ABTS⁺ scavenging | 95% | |
| DPPH scavenging | 92% | |
| Lipid peroxidation | 80% inhibition |
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